2-methoxyethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXYETHYL 5-[4-(FURAN-2-CARBONYLOXY)PHENYL]-7-METHYL-2-[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazolopyrimidine core, which is known for its diverse biological activities
Preparation Methods
The synthesis of 2-METHOXYETHYL 5-[4-(FURAN-2-CARBONYLOXY)PHENYL]-7-METHYL-2-[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps, typically starting with the preparation of the thiazolopyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The furan and indole moieties are then introduced through subsequent reactions, such as condensation and esterification. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan moiety can be oxidized to form furan derivatives with different functional groups.
Reduction: The indole moiety can be reduced to form dihydroindole derivatives.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
2-METHOXYETHYL 5-[4-(FURAN-2-CARBONYLOXY)PHENYL]-7-METHYL-2-[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the presence of bioactive moieties like furan and indole.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used in studies to understand the interaction of heterocyclic compounds with biological targets, which can lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The furan and indole moieties can bind to active sites of enzymes, inhibiting their activity. The thiazolopyrimidine core can interact with nucleic acids, affecting gene expression and cellular processes. These interactions lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives, furan-containing compounds, and indole derivatives. Compared to these compounds, 2-METHOXYETHYL 5-[4-(FURAN-2-CARBONYLOXY)PHENYL]-7-METHYL-2-[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its combination of these three moieties, which provides a distinct set of chemical and biological properties. Similar compounds include:
Properties
Molecular Formula |
C31H25N3O8S |
---|---|
Molecular Weight |
599.6 g/mol |
IUPAC Name |
2-methoxyethyl (2Z)-5-[4-(furan-2-carbonyloxy)phenyl]-7-methyl-2-(1-methyl-2-oxoindol-3-ylidene)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C31H25N3O8S/c1-17-23(30(38)41-16-15-39-3)25(18-10-12-19(13-11-18)42-29(37)22-9-6-14-40-22)34-28(36)26(43-31(34)32-17)24-20-7-4-5-8-21(20)33(2)27(24)35/h4-14,25H,15-16H2,1-3H3/b26-24- |
InChI Key |
MCXKWGGAXPWJRK-LCUIJRPUSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C)/SC2=N1)C5=CC=C(C=C5)OC(=O)C6=CC=CO6)C(=O)OCCOC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)C)SC2=N1)C5=CC=C(C=C5)OC(=O)C6=CC=CO6)C(=O)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.